Itraconazole N-Formyl-Ethlene Impurity
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Overview
Description
Itraconazole N-Formyl-Ethlene Impurity is a compound associated with Itraconazole, a widely used antifungal drug. It has a molecular formula of C34H36Cl2N8O5 and a molecular weight of 707.62. This impurity is formed during the synthesis of Itraconazole and needs to be carefully monitored and controlled due to its potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole N-Formyl-Ethlene Impurity involves several steps. The starting material, m-dichlorobenzene, undergoes a series of reactions similar to those used in the synthesis of ketoconazole. The compound is then condensed with 1-acetyl-4-(4-hydroxyphenyl)piperazine, followed by hydrolysis to remove the acetyl group. High-Performance Liquid Chromatography (HPLC) methods are commonly used to analyze the synthesis of this compound.
Industrial Production Methods
Industrial production of Itraconazole and its impurities, including this compound, involves the use of advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis and quality control .
Chemical Reactions Analysis
Types of Reactions
Itraconazole N-Formyl-Ethlene Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like HPLC and GC-MS.
Scientific Research Applications
Itraconazole N-Formyl-Ethlene Impurity has several scientific research applications:
Spectral Characterization in Drug Products: It is used in the spectral characterization of unknown impurities in itraconazole drug products.
Analytical Method Development and Validation: It is involved in the development and validation of analytical methods for the determination of impurities in pharmaceutical formulations.
Pharmaceutical Research: The compound is crucial for understanding the chemical nature and potential interactions of impurities in pharmaceuticals.
Mechanism of Action
The mechanism of action of Itraconazole N-Formyl-Ethlene Impurity is related to its parent compound, Itraconazole. Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site of the enzyme, leading to increased cell permeability and leakage of cellular contents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Hydroxy Itraconazole: A metabolite of Itraconazole with similar properties.
Itraconazole Impurity A: Another impurity formed during the synthesis of Itraconazole.
Itraconazole Sulfonate Impurity: Formed during the synthesis and needs to be controlled.
Uniqueness
Itraconazole N-Formyl-Ethlene Impurity is unique due to its specific formation during the synthesis of Itraconazole and its potential toxicity, which necessitates careful monitoring and control.
Properties
CAS No. |
1199350-00-9 |
---|---|
Molecular Formula |
C34H36Cl2N8O5 |
Molecular Weight |
707.62 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity; N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide |
Origin of Product |
United States |
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